molecular formula C10H12O2 B14678786 2,2,5-Trimethyl-2H-1,3-benzodioxole CAS No. 39237-14-4

2,2,5-Trimethyl-2H-1,3-benzodioxole

Cat. No.: B14678786
CAS No.: 39237-14-4
M. Wt: 164.20 g/mol
InChI Key: INKNSUJYCYQECI-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,5-Trimethyl-1,3-benzodioxole include:

Uniqueness

2,2,5-Trimethyl-1,3-benzodioxole is unique due to its specific trimethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where its particular reactivity and stability are advantageous .

Properties

CAS No.

39237-14-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2,5-trimethyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3

InChI Key

INKNSUJYCYQECI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(C)C

Origin of Product

United States

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